molecular formula C10H24O3Si B3051044 Heptyl(trimethoxy)silane CAS No. 3069-27-0

Heptyl(trimethoxy)silane

Cat. No.: B3051044
CAS No.: 3069-27-0
M. Wt: 220.38 g/mol
InChI Key: VRINOTYEGADLMW-UHFFFAOYSA-N
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Description

Heptyl(trimethoxy)silane is an organosilicon compound with the chemical formula C10H24O3Si. It is a type of silane coupling agent, which is widely used in various industrial and scientific applications. The compound consists of a heptyl group attached to a silicon atom, which is further bonded to three methoxy groups. This structure allows it to act as a bridge between organic and inorganic materials, enhancing the properties of composites and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

Heptyl(trimethoxy)silane can be synthesized through several methods. One common approach involves the reaction of heptylmagnesium bromide with trimethoxysilane. The reaction is typically carried out in an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous ether or tetrahydrofuran (THF)

    Catalyst: None required

The reaction proceeds as follows:

C7H15MgBr+HSi(OCH3)3C7H15Si(OCH3)3+MgBr2\text{C}_7\text{H}_{15}\text{MgBr} + \text{HSi(OCH}_3\text{)}_3 \rightarrow \text{C}_7\text{H}_{15}\text{Si(OCH}_3\text{)}_3 + \text{MgBr}_2 C7​H15​MgBr+HSi(OCH3​)3​→C7​H15​Si(OCH3​)3​+MgBr2​

Industrial Production Methods

In industrial settings, this compound is produced using a fixed-bed reactor. Silicon powder is reacted with methanol in the presence of a copper catalyst. The reaction is carried out at elevated temperatures (around 200-300°C) and under a controlled atmosphere to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Heptyl(trimethoxy)silane undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, the methoxy groups are hydrolyzed to form silanol groups.

    Condensation: The silanol groups can further condense to form siloxane bonds.

    Substitution: The heptyl group can be substituted with other organic groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water or alcohol as solvent

    Condensation: Elevated temperatures, presence of catalysts like tin or titanium compounds

    Substitution: Organic halides, nucleophiles like amines or alcohols

Major Products Formed

    Hydrolysis: Heptylsilanetriol

    Condensation: Polysiloxanes

    Substitution: Heptyl-substituted silanes

Scientific Research Applications

Heptyl(trimethoxy)silane has a wide range of applications in scientific research:

    Chemistry: Used as a silane coupling agent to improve the adhesion between organic polymers and inorganic materials.

    Biology: Utilized in the modification of surfaces for cell culture and biosensor development.

    Medicine: Employed in drug delivery systems and the development of biocompatible coatings.

    Industry: Applied in the production of water-repellent coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of heptyl(trimethoxy)silane involves the hydrolysis of methoxy groups to form silanol groups, which can then condense to form siloxane bonds. This process allows the compound to form strong covalent bonds with both organic and inorganic materials, enhancing the mechanical and chemical properties of composites and coatings.

Comparison with Similar Compounds

Heptyl(trimethoxy)silane is similar to other silane coupling agents, such as:

  • Methyl(trimethoxy)silane
  • Ethyl(trimethoxy)silane
  • Propyl(trimethoxy)silane

Uniqueness

The heptyl group in this compound provides unique hydrophobic properties, making it particularly useful in applications requiring water repellency and enhanced durability. Compared to shorter alkyl chain silanes, this compound offers improved performance in coatings and sealants due to its longer hydrophobic chain.

Properties

IUPAC Name

heptyl(trimethoxy)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24O3Si/c1-5-6-7-8-9-10-14(11-2,12-3)13-4/h5-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRINOTYEGADLMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC[Si](OC)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24O3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00620262
Record name Heptyl(trimethoxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00620262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3069-27-0
Record name Heptyl(trimethoxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00620262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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